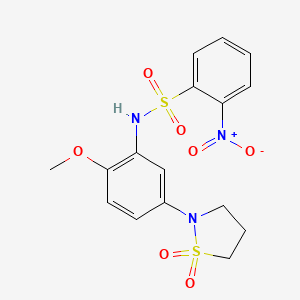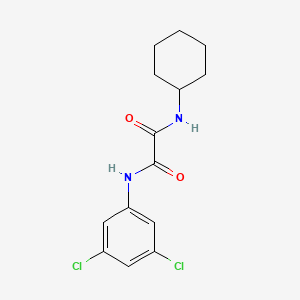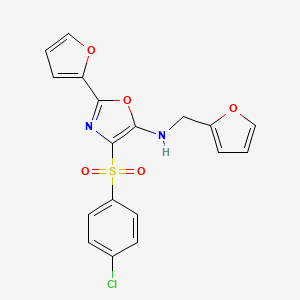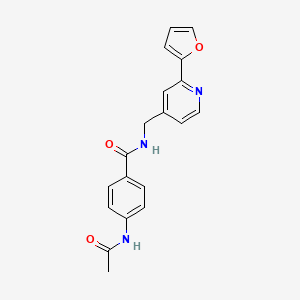
2,2-Dimethyl-2H-benzimidazole 1,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is synthesized from the reaction of cyclohexanedione and cycloheptadione 1,2-dioximes with acetone, cyclopentanone, and methyl ethyl ketone. This synthesis process involves the use of various reagents like hydroxylamine hydrochloride, NaBH4, a Grignard reagent, and acetic anhydride (Samsonov & Volodarskii, 1980).
Chemical Reactions and Properties : The compound demonstrates interesting chemical behaviors, such as the formation of dibromo derivatives and the ability to be converted into a quinone when oxidized with MnO2. These properties suggest potential uses in complex chemical syntheses (Samsonov & Volodarskii, 1980).
Applications in Organic Photovoltaics
Electron Donor Material : 2,2-Dimethyl-2H-benzimidazole has been utilized as an electron-deficient unit in the generation of electron donor materials for organic photovoltaic cells (OPVs). This application highlights its potential in renewable energy technologies (Song et al., 2011).
Conjugated Polymers for OPVs : The substance has been incorporated into conjugated polymers containing an electron donor–acceptor pair, demonstrating its usefulness in the field of organic electronics. Such applications are crucial for the development of more efficient and sustainable energy solutions (Song et al., 2013).
Photochromic Properties
- Photochromism : 2H-Benzimidazole 1,3-dioxides, including derivatives of 2,2-Dimethyl-2H-benzimidazole, show photochromic properties. This means they change color when exposed to light, which could be useful in developing materials for smart windows or UV-sensitive indicators (Chugunova et al., 2017).
Potential in Medicinal Chemistry
- Anti-Trypanosomatid Agents : Derivatives of 2H-benzimidazole 1,3-dioxides have shown notable in vitro activity against trypanosomatid parasites, suggesting potential applications in the treatment of diseases like Chagas and leishmaniasis (Boiani et al., 2006).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it is plausible that 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide may interact with a variety of biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that lead to their observed biological activities
Biochemical Pathways
Given the broad range of biological activities associated with benzimidazole derivatives , it is likely that this compound may affect multiple biochemical pathways
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities . Therefore, it is plausible that this compound may induce various molecular and cellular effects depending on its specific targets and mode of action.
Propriétés
IUPAC Name |
2,2-dimethyl-3-oxidobenzimidazol-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)10(12)7-5-3-4-6-8(7)11(9)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYKDQBVUBUIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)



![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)
![N-(4-ethoxyphenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2451485.png)

![6-chloro-5-methyl-N-[2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-yl]pyridine-3-sulfonamide](/img/structure/B2451487.png)


![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)


